

An In-depth Technical Guide to the Chemical Properties of Triclofos Sodium

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Compound of Interest

Compound Name: *Triclofos*

Cat. No.: *B1207928*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclofos sodium, with the CAS number 7246-20-0, is the sodium salt of **triclofos**, the 2,2,2-trichloroethyl dihydrogen phosphate ester.^[1] Pharmacologically, it is classified as a sedative and hypnotic agent.^{[1][2]} It is a prodrug that is rapidly metabolized in the body to its active metabolite, trichloroethanol, which is also the active metabolite of chloral hydrate.^{[1][3][4]} This conversion is central to its mechanism of action, which involves enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.^{[3][5][6]} **Triclofos** sodium is noted for being more palatable and causing less gastric irritation than chloral hydrate.^[1] It is primarily used for the short-term management of insomnia and as a sedative in pediatric patients, particularly before diagnostic or therapeutic procedures.^{[3][4][7]}

Chemical and Physical Properties

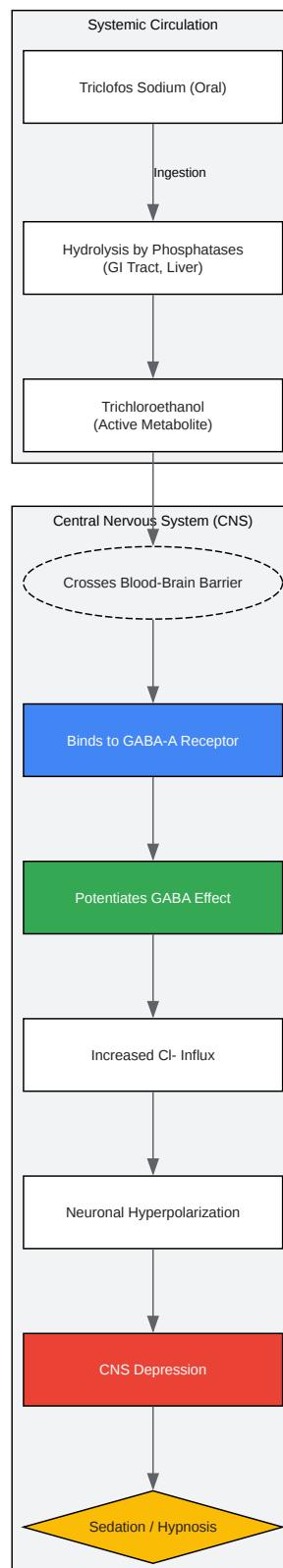
Triclofos sodium is a white or nearly white, hygroscopic crystalline powder. It is characterized by its high solubility in water. The key physicochemical properties of **triclofos** sodium are summarized in the table below.

Property	Value	References
IUPAC Name	sodium;2,2,2-trichloroethyl hydrogen phosphate	
CAS Number	7246-20-0	
Molecular Formula	C ₂ H ₃ Cl ₃ NaO ₄ P	
Molecular Weight	251.36 g/mol	
Appearance	White or almost white, crystalline powder	[2]
Solubility	Freely soluble in water; slightly soluble in ethanol; practically insoluble in ether; soluble in DMSO.	
pH (1% w/v in water)	3.0 - 4.5	
Stability	Hygroscopic. Stable under normal storage conditions but sensitive to light and moisture. Unstable in heat above room temperature.	
pKa (of parent acid, Triclofos)	Not explicitly found in searches. As a dihydrogen phosphate ester, it is expected to have two pKa values, the first for the dissociation of the first proton from the phosphate group and the second for the dissociation of the second proton.	

Mechanism of Action: GABAergic Pathway

Triclofos sodium exerts its sedative and hypnotic effects through its active metabolite, trichloroethanol.

- Prodrug Conversion: Upon oral administration, **triclofos** sodium is hydrolyzed by phosphatases in the gastrointestinal tract and liver to form trichloroethanol.[3][4][6]
- GABA-A Receptor Modulation: Trichloroethanol readily crosses the blood-brain barrier and acts as a positive allosteric modulator of the GABA-A receptor in the central nervous system. [3][5]
- Neuronal Inhibition: It binds to a site on the GABA-A receptor, distinct from the GABA binding site, and enhances the effect of GABA. This potentiation leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and resulting in neuronal inhibition.[5][6]
- Clinical Effect: The overall effect is a depression of the central nervous system, leading to sedation, hypnosis, and muscle relaxation.[4][5]



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Metabolic and signaling pathway of **triclofos** sodium.

Experimental Protocols

Detailed methodologies for determining key chemical properties are crucial for research and quality control.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a substance.

Methodology:

- Preparation of Media: Prepare aqueous buffer solutions at various physiologically relevant pH points (e.g., pH 1.2, 4.5, 6.8, and 7.4).
- Sample Addition: Add an excess amount of **triclofos** sodium to a known volume of each buffer solution in a sealed, inert container (e.g., a glass flask). The presence of undissolved solid must be visible throughout the experiment.
- Equilibration: Agitate the flasks at a constant, controlled temperature (e.g., 37 ± 0.5 °C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, cease agitation and allow the samples to stand undisturbed at the same temperature for a sufficient time to permit the sedimentation of the excess solid. Alternatively, centrifugation can be used for more efficient separation.
- Sampling and Analysis: Carefully withdraw an aliquot from the clear supernatant. The sample should be immediately filtered (e.g., using a 0.45 µm PVDF syringe filter) to remove any suspended solid particles.
- Quantification: Analyze the concentration of **triclofos** sodium in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Reporting: The determined concentration represents the equilibrium solubility of **triclofos** sodium at that specific pH and temperature.



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Workflow for equilibrium solubility determination.

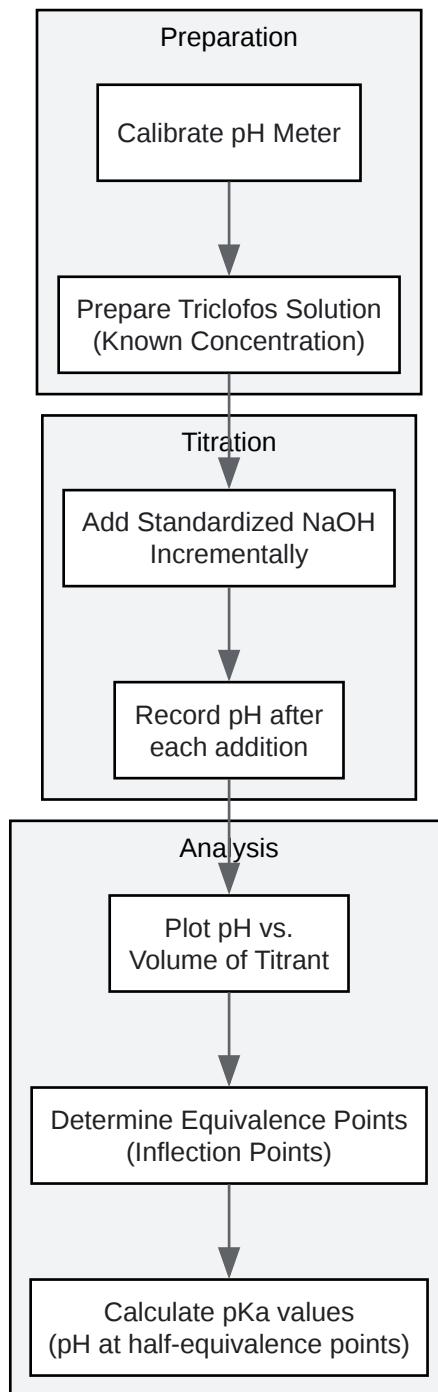
pKa Determination of Triclofos (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of the parent acid, **triclofos**, using potentiometric titration.

Methodology:

- Instrument Calibration: Calibrate a pH meter with at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).
- Sample Preparation: Accurately weigh and dissolve a known quantity of **triclofos** (the free acid) in a suitable solvent, typically purified water. If solubility is limited, a co-solvent system (e.g., water-methanol) may be used, and the results extrapolated to aqueous conditions. The solution should be of a known concentration (e.g., 0.01 M).
- Titration Setup: Place the sample solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode and a titrant delivery tube into the solution. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.
- Titration: For the di-acidic **triclofos**, perform a titration by adding standardized 0.1 M NaOH solution in small, precise increments.
- Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration well past the equivalence points.
- Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the titration curve, often found by analyzing the first

or second derivative of the plot. The first pKa (pK_{a1}) will be observed at the first half-equivalence point, and the second (pK_{a2}) at the second.



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Logical workflow for pKa determination via titration.

Stability Testing of Active Pharmaceutical Ingredient (API)

This protocol is based on general guidelines for stability testing of APIs to establish a re-test period and recommend storage conditions.

Methodology:

- **Batch Selection:** Conduct stability studies on at least three primary batches of **triclofos** sodium. The API should be packaged in a container closure system that simulates the proposed packaging for storage and distribution.
- **Storage Conditions:** Store the batches under various environmental conditions as per ICH guidelines:
 - Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 60% RH $\pm 5\%$ RH or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 65% RH $\pm 5\%$ RH for a minimum of 12 months.
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 75% RH $\pm 5\%$ RH for a minimum of 6 months.
 - Stress Testing (Forced Degradation): Expose the API to conditions such as high heat (e.g., $>40^{\circ}\text{C}$), high humidity ($>75\%$ RH), light (photostability), and hydrolysis across a range of pH values to identify potential degradation products and validate the stability-indicating nature of the analytical methods.
- **Testing Frequency:**
 - Long-term: Test at 0, 3, 6, 9, 12, 18, and 24 months, and annually thereafter.
 - Accelerated: Test at a minimum of three time points, including 0, 3, and 6 months.
- **Attributes to Test:** At each time point, test the samples for attributes susceptible to change, which may include:
 - Physical: Appearance, color, solubility.

- Chemical: Assay (potency), levels of specific degradation products, pH of an aqueous solution.
- Microbiological: If applicable.
- Evaluation: Analyze the data for trends. A "significant change" is defined as a failure to meet the established specification. If significant change occurs during accelerated testing, intermediate storage condition testing (e.g., $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$) should be conducted. The re-test period is determined based on the long-term stability data.

Conclusion

Triclofos sodium is a water-soluble prodrug with well-defined sedative-hypnotic properties mediated by its active metabolite, trichloroethanol. Its chemical characteristics, particularly its hygroscopicity and sensitivity to heat, necessitate controlled storage conditions. The provided experimental protocols for determining key parameters like solubility, pKa, and stability are fundamental for ensuring the quality, safety, and efficacy of **triclofos** sodium in pharmaceutical development and manufacturing. A thorough understanding of these chemical properties is essential for formulation scientists, analytical chemists, and clinicians involved in its use.

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